molecular formula C14H13ClO4 B5741329 3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No. B5741329
M. Wt: 280.70 g/mol
InChI Key: QNWSIWVJSVOQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Clodinafop-propargyl, is a selective herbicide used to control annual grass weeds in crops such as wheat, barley, and oats. It belongs to the family of aryloxyphenoxypropionate herbicides and is widely used in agriculture due to its effectiveness and low toxicity to non-target organisms.

Mechanism of Action

3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl acts by inhibiting the activity of acetyl-coenzyme A carboxylase (ACC), which is a key enzyme in the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic levels of malonyl-coenzyme A, which disrupts the normal metabolic processes in the plant and eventually leads to its death.
Biochemical and physiological effects:
3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of fatty acid biosynthesis, the accumulation of malonyl-coenzyme A, and the disruption of normal metabolic processes. It has also been shown to have minimal impact on the growth and development of crops, with no adverse effects on yield or quality.

Advantages and Limitations for Lab Experiments

3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl is a highly effective herbicide with low toxicity to non-target organisms, making it an ideal candidate for use in lab experiments. However, its effectiveness is limited to annual grass weeds, and it may not be suitable for use in crops that are susceptible to other types of weeds. Additionally, its mechanism of action may be affected by environmental factors such as temperature and soil conditions, which may limit its effectiveness in certain conditions.

Future Directions

There are several future directions for research on 3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of its effects on non-target organisms in different ecosystems, and the identification of new targets for herbicidal activity. Additionally, there is a need for further research on the environmental impact of 3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl, including its persistence in soil and water and its potential to accumulate in the food chain.

Synthesis Methods

The synthesis of 3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl involves the reaction of 3-chloro-4,8-dimethyl-2H-chromen-2-one with propargyl alcohol and potassium carbonate in the presence of a catalytic amount of tetrabutylammonium bromide. The reaction takes place in acetonitrile at 60°C for 24 hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-oneropargyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been found to be highly effective in controlling annual grass weeds in crops such as wheat, barley, and oats, with minimal impact on the growth and development of the crops. It has also been shown to have low toxicity to non-target organisms such as birds, mammals, and aquatic organisms.

properties

IUPAC Name

3-chloro-4,8-dimethyl-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4/c1-7(16)6-18-11-5-4-10-8(2)12(15)14(17)19-13(10)9(11)3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWSIWVJSVOQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

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